Cas no 438190-89-7 (6-bromo-2-chloro-3H-imidazo4,5-bpyridine)

6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system, substituted with bromo and chloro functional groups. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients. The bromo and chloro substituents enhance its reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its rigid aromatic core contributes to stability, while the halogenated positions allow for further functionalization. This compound is valued in medicinal chemistry for constructing biologically relevant scaffolds, including kinase inhibitors and other therapeutic agents. High purity and consistent quality ensure reliable performance in research and industrial applications.
6-bromo-2-chloro-3H-imidazo4,5-bpyridine structure
438190-89-7 structure
Product Name:6-bromo-2-chloro-3H-imidazo4,5-bpyridine
CAS No:438190-89-7
MF:C6H3BrClN3
MW:232.465118646622
CID:1515956
PubChem ID:12071668
Update Time:2025-09-27

6-bromo-2-chloro-3H-imidazo4,5-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-2-chloro-1h-imidazo[4,5-b]pyridine
    • 6-bromo-2-chloro-3-ethyl-quinoline
    • SBB062729
    • AG-F-45573
    • 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine
    • CTK4I4021
    • ANW-65747
    • 6-bromo-2-chloro-3H-imidazo4,5-bpyridine
    • KAHOOPTUPYPNPB-UHFFFAOYSA-N
    • CS-0133599
    • SCHEMBL2421691
    • EN300-1589166
    • 3H-Imidazo[4,5-b]pyridine, 6-bromo-2-chloro-
    • DA-05852
    • G74474
    • DTXSID401267297
    • 438190-89-7
    • Inchi: 1S/C6H3BrClN3/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H,9,10,11)
    • InChI Key: KAHOOPTUPYPNPB-UHFFFAOYSA-N
    • SMILES: BrC1C=NC2=C(C=1)NC(=N2)Cl

Computed Properties

  • Exact Mass: 230.91989g/mol
  • Monoisotopic Mass: 230.91989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 41.6Ų

6-bromo-2-chloro-3H-imidazo4,5-bpyridine Pricemore >>

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Additional information on 6-bromo-2-chloro-3H-imidazo4,5-bpyridine

Introduction to 6-Bromo-2-Chloro-3H-Imidazo[4,5-b]Pyridine (CAS No. 438190-89-7)

6-Bromo-2-Chloro-3H-imidazo[4,5-b]pyridine (CAS No. 438190-89-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine and a chlorine atom attached to a fused imidazo-pyridine ring system. These structural elements contribute to its potential utility in various biological and medicinal applications.

The chemical structure of 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine is of particular interest due to its ability to interact with specific biological targets. The imidazo-pyridine scaffold is known for its bioactive properties, and the presence of bromine and chlorine substituents can modulate these properties, making the compound a valuable starting point for the development of novel therapeutic agents.

Recent studies have highlighted the potential of 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural motifs exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The bromine and chlorine substituents play a crucial role in enhancing the antiviral efficacy by optimizing the compound's binding affinity to viral targets.

In addition to its antiviral properties, 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The ability to selectively target cancer cells while minimizing toxicity to normal cells makes it an attractive candidate for further development in oncology.

The pharmacokinetic properties of 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its effective use as a therapeutic agent. The bromine and chlorine substituents contribute to the compound's lipophilicity, enhancing its ability to cross biological membranes and reach target tissues.

In terms of synthetic chemistry, the preparation of 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine has been well-documented in the literature. Various synthetic routes have been developed to access this compound efficiently. One common approach involves the condensation of 2-amino-5-bromopyridine with a suitable chlorinated reagent followed by cyclization under appropriate conditions. These synthetic methods provide a robust foundation for large-scale production and further derivatization efforts.

The biological activity of 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine has been evaluated using a variety of in vitro and in vivo models. In vitro studies have shown that this compound can effectively inhibit the activity of specific enzymes and receptors involved in disease pathways. In vivo studies have further confirmed its therapeutic potential by demonstrating significant efficacy in animal models of disease.

The safety profile of 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine is another important aspect that has been thoroughly investigated. Preclinical toxicology studies have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed. These findings support its potential for clinical development and eventual use as a therapeutic agent.

In conclusion, 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine (CAS No. 438190-89-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its significance in the field.

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